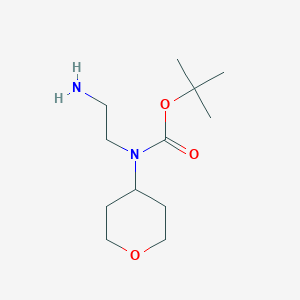
tert-butyl N-(2-aminoethyl)-N-(oxan-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-(2-aminoethyl)-N-(oxan-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an aminoethyl group, and an oxan-4-yl group attached to a carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-aminoethyl)-N-(oxan-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-aminoethanol to form tert-butyl N-(2-hydroxyethyl)carbamate. This intermediate is then reacted with oxan-4-ylamine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions:
Oxidation: tert-butyl N-(2-aminoethyl)-N-(oxan-4-yl)carbamate can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbamate moiety, converting it into the corresponding amine.
Substitution: The compound can participate in substitution reactions, where the tert-butyl group or the oxan-4-yl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new carbamate derivatives with different functional groups.
科学研究应用
Chemistry: tert-butyl N-(2-aminoethyl)-N-(oxan-4-yl)carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound is studied for its potential as a biochemical probe and its interactions with various biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a prodrug or a pharmacologically active agent.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of tert-butyl N-(2-aminoethyl)-N-(oxan-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular responses.
相似化合物的比较
- tert-butyl N-(2-aminoethyl)carbamate
- tert-butyl N-(oxan-4-yl)carbamate
- N-(2-aminoethyl)-N-(oxan-4-yl)carbamate
Uniqueness: tert-butyl N-(2-aminoethyl)-N-(oxan-4-yl)carbamate is unique due to the presence of both the aminoethyl and oxan-4-yl groups attached to the carbamate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H24N2O3 |
|---|---|
分子量 |
244.33 g/mol |
IUPAC 名称 |
tert-butyl N-(2-aminoethyl)-N-(oxan-4-yl)carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14(7-6-13)10-4-8-16-9-5-10/h10H,4-9,13H2,1-3H3 |
InChI 键 |
YNFVHETUOMTUAT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(CCN)C1CCOCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



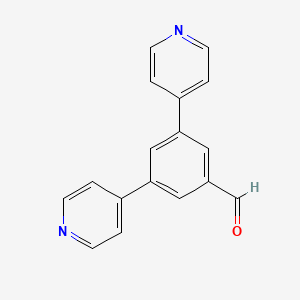
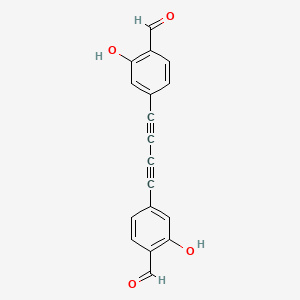
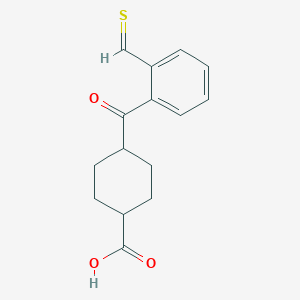
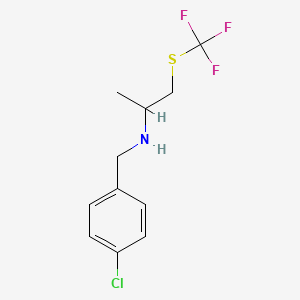
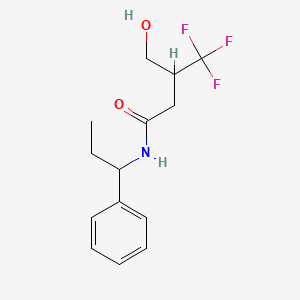
![1-{[(3E,6E)-6-[(1-hydroxyethyl)imino]-3,6-dihydro-1,2,4,5-tetrazin-3-ylidene]amino}ethan-1-ol](/img/structure/B11759582.png)
![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759586.png)
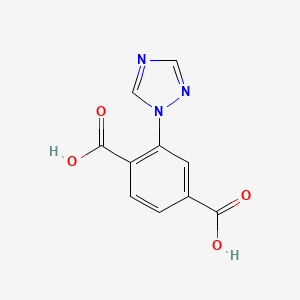
![4-Iodo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759594.png)
![tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11759606.png)
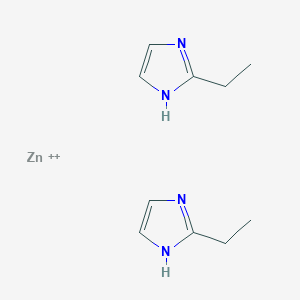

![6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride](/img/structure/B11759613.png)
